
Mycophenolic Acid Acyl-b-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycophenolic Acid Acyl-b-D-glucoside: is a chemical compound with the molecular formula C23H30O11 and a molecular weight of 482.48 . It is a derivative of mycophenolic acid, which is known for its immunosuppressive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid Acyl-b-D-glucoside typically involves the acylation of mycophenolic acid with b-D-glucose. The reaction conditions may include the use of acylating agents such as acyl chlorides or anhydrides in the presence of a base, often under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors with precise control over temperature, pressure, and reactant concentrations. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Mycophenolic Acid Acyl-b-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of esters or amides.
Applications De Recherche Scientifique
Chemistry: In chemistry, Mycophenolic Acid Acyl-b-D-glucoside is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its effects on cellular processes. It is known to inhibit the enzyme inosine monophosphate dehydrogenase, which is crucial for the proliferation of T and B cells.
Medicine: this compound is used in immunosuppressive therapy, particularly in organ transplantation. It helps prevent the rejection of transplanted organs by suppressing the immune response.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapies. Its immunosuppressive properties make it a key component in certain medications.
Mécanisme D'action
The mechanism by which Mycophenolic Acid Acyl-b-D-glucoside exerts its effects involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is essential for the synthesis of guanosine nucleotides, which are necessary for DNA and RNA synthesis. By inhibiting IMPDH, the compound reduces the proliferation of T and B cells, leading to immunosuppression.
Molecular Targets and Pathways:
IMPDH: The primary molecular target is inosine monophosphate dehydrogenase.
Guanosine Nucleotide Synthesis: The pathway affected is the de novo synthesis of guanosine nucleotides.
Comparaison Avec Des Composés Similaires
Mycophenolic Acid: The parent compound from which Mycophenolic Acid Acyl-b-D-glucoside is derived.
Mycophenolate Mofetil: Another immunosuppressive agent used in organ transplantation.
Acyl Glucuronides: Other acyl glucuronide derivatives with similar biological activities.
Uniqueness: this compound is unique in its ability to provide a more stable and effective form of mycophenolic acid, enhancing its therapeutic potential and reducing side effects.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and mechanisms make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C23H30O11 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3 |
Clé InChI |
VCDAVVIRONUCLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15360522.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)
![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)
![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)
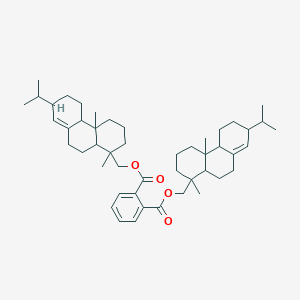
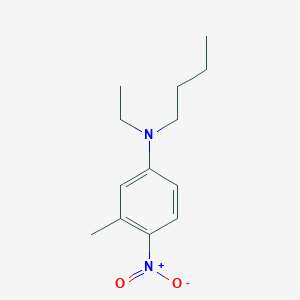
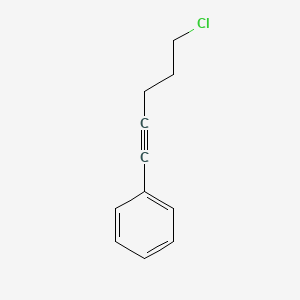
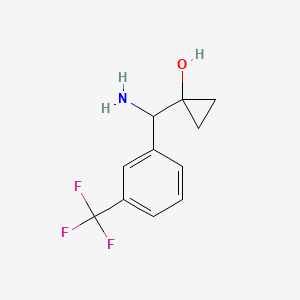
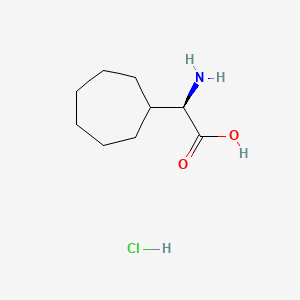


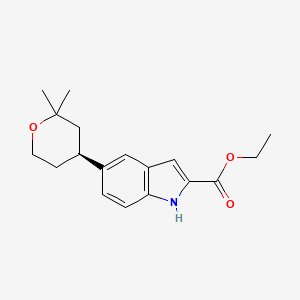

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
